molecular formula C11H12F2O3 B15334518 Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

Cat. No.: B15334518
M. Wt: 230.21 g/mol
InChI Key: LGYSCPOLADJTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,5-difluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium amide in liquid ammonia at low temperatures.

Major Products Formed

    Oxidation: Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(2,5-diaminophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds with potential therapeutic effects.

    Medicine: Researchers are investigating its potential as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the hydroxypropanoate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

ethyl 3-(2,5-difluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

LGYSCPOLADJTMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.